molecular formula C10H9N3 B161083 5-Methyl-2-(pyridin-2-yl)pyrimidine CAS No. 10198-79-5

5-Methyl-2-(pyridin-2-yl)pyrimidine

Cat. No. B161083
CAS RN: 10198-79-5
M. Wt: 171.2 g/mol
InChI Key: MRYIBOOQXRCBTE-UHFFFAOYSA-N
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Description

5-Methyl-2-(pyridin-2-yl)pyrimidine is a heterocyclic organic compound that has been widely studied for its potential applications in scientific research. This compound is also known as MPP and has a molecular formula of C10H9N3. In

Mechanism Of Action

The mechanism of action of MPP is not fully understood, but it is believed to act by inhibiting certain enzymes or receptors in the body. For example, MPP has been shown to inhibit the activity of the enzyme poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair. This inhibition can lead to the accumulation of DNA damage and ultimately cell death.

Biochemical And Physiological Effects

MPP has been shown to have various biochemical and physiological effects. For example, MPP has been shown to induce apoptosis (programmed cell death) in cancer cells. It has also been shown to inhibit the growth and proliferation of cancer cells. In addition, MPP has been shown to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's disease.

Advantages And Limitations For Lab Experiments

One of the main advantages of MPP is its high purity, which makes it suitable for use in various lab experiments. In addition, MPP is relatively easy to synthesize and can be obtained in large quantities. However, one of the limitations of MPP is its low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for research on MPP. One area of research is the development of MPP as a potential drug candidate for the treatment of various diseases. Another area of research is the investigation of the mechanism of action of MPP and its interactions with various enzymes and receptors in the body. Additionally, further research is needed to explore the potential applications of MPP in the field of neurodegenerative diseases.

Synthesis Methods

The synthesis of MPP involves the reaction of 2-chloro-5-methylpyrimidine with pyridine-2-amine. This reaction is carried out in the presence of a base such as potassium carbonate and a solvent such as dimethylformamide. The resulting product is then purified by recrystallization to obtain MPP in high purity.

Scientific Research Applications

MPP has been studied for its potential applications in scientific research. One of the main areas of research has been in the field of medicinal chemistry, where MPP has been investigated as a potential drug candidate for the treatment of various diseases such as cancer and Alzheimer's disease.

properties

IUPAC Name

5-methyl-2-pyridin-2-ylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3/c1-8-6-12-10(13-7-8)9-4-2-3-5-11-9/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRYIBOOQXRCBTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N=C1)C2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methyl-2-(pyridin-2-yl)pyrimidine

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